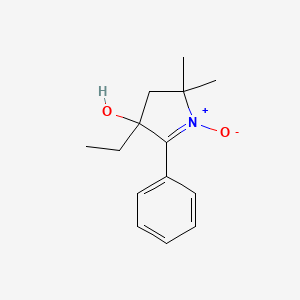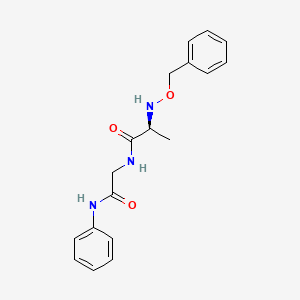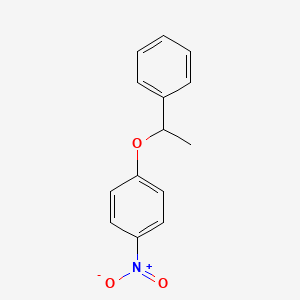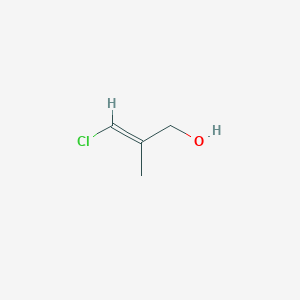![molecular formula C13H18N2OS B14443505 N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 74787-61-4](/img/structure/B14443505.png)
N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that features a cyclopropyl group, a phenyl group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of cyclopropyl(phenyl)methyl isothiocyanate with 2-aminoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the amine on the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Cyclopropylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Phenylmethyl)-N’-(2-hydroxyethyl)thiourea
- N-(Cyclopropyl(phenyl)methyl)-N’-(2-methoxyethyl)thiourea
Uniqueness
N-[Cyclopropyl(phenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
74787-61-4 |
|---|---|
Molekularformel |
C13H18N2OS |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
1-[cyclopropyl(phenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H18N2OS/c16-9-8-14-13(17)15-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H2,14,15,17) |
InChI-Schlüssel |
VPLPGVGKYKUOGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC=CC=C2)NC(=S)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



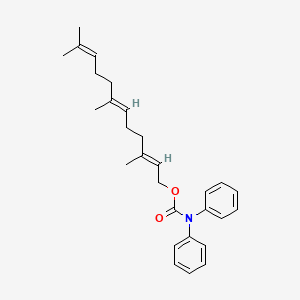
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

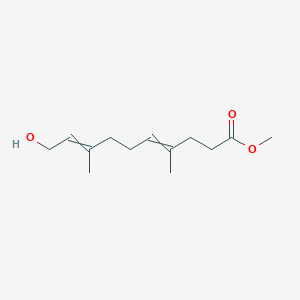

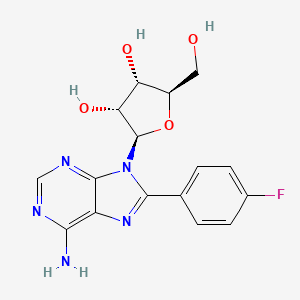
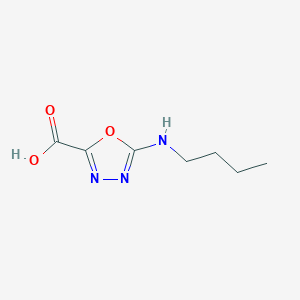
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
